Dibenzyl Terephthalate: A Comprehensive Technical Guide
Dibenzyl Terephthalate: A Comprehensive Technical Guide
CAS Number: 19851-61-7
This guide provides an in-depth technical overview of Dibenzyl terephthalate (B1205515), a significant chemical compound in polymer science and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
Dibenzyl terephthalate is a diester of terephthalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure, consisting of a central terephthalate core with two benzyl ester groups, imparts specific physical and chemical characteristics.[1][2]
Identifiers and Molecular Characteristics
| Property | Value |
| CAS Number | 19851-61-7 |
| Molecular Formula | C22H18O4[2][3][4] |
| Molecular Weight | 346.38 g/mol [3][4][5] |
| IUPAC Name | dibenzyl benzene-1,4-dicarboxylate[6] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3[2] |
Physical Properties
| Property | Value |
| Melting Point | 95-99°C[2][3][4] |
| Boiling Point | 441.12°C (estimate)[3][4] |
| Density | 1.1637 g/cm³ (estimate)[3][4] |
| Appearance | Off-White to Pale Yellow Solid[3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly).[2][3][4] |
Spectroscopic Data
Characterization of Dibenzyl terephthalate is typically performed using spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the carbonyl (C=O) and ether (C-O) bonds of the ester groups.[2] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.[7]
Synthesis of Dibenzyl Terephthalate
Dibenzyl terephthalate can be synthesized through several routes, most notably via direct esterification or transesterification. A particularly relevant method involves the chemical recycling of polyethylene (B3416737) terephthalate (PET).
Experimental Protocol: Synthesis from PET via Transesterification
This method demonstrates the depolymerization of PET using benzyl alcohol.[7]
Materials:
-
Polyethylene terephthalate (PET) plastic (e.g., from beverage bottles)
-
Benzyl alcohol
-
Catalyst (e.g., zinc acetate)[2]
-
Reflux apparatus
Procedure:
-
Clean and shred the PET plastic into small pieces.
-
In a round-bottom flask, combine the shredded PET with an excess of benzyl alcohol.
-
Add a catalytic amount of zinc acetate.
-
Heat the mixture to reflux (approximately 145°C) with constant stirring.[2]
-
Maintain the reflux for a period of 20 to 28 hours to ensure complete depolymerization.[2]
-
After cooling, the product, Dibenzyl terephthalate, can be isolated and purified through recrystallization or column chromatography.
-
Characterization of the final product is confirmed using techniques such as melting point determination, Thin-Layer Chromatography (TLC), IR, and NMR spectroscopy.[7]
Experimental Protocol: Synthesis from Terephthaloyl Chloride
An alternative laboratory synthesis involves the reaction of terephthaloyl chloride with benzyl alcohol.[7]
Materials:
-
Terephthaloyl chloride
-
Benzyl alcohol
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct
Procedure:
-
Dissolve terephthaloyl chloride in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Slowly add a stoichiometric amount of benzyl alcohol to the solution.
-
Add the base dropwise to the reaction mixture to scavenge the hydrochloric acid that is formed.
-
Stir the reaction at room temperature until completion, which can be monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude Dibenzyl terephthalate is then purified, typically by recrystallization from a suitable solvent.
Key Chemical Reactions and Pathways
Dibenzyl terephthalate, as an ester, undergoes typical reactions such as hydrolysis and transesterification.
-
Hydrolysis: In the presence of an acid or base catalyst and water, Dibenzyl terephthalate can be hydrolyzed back to terephthalic acid and benzyl alcohol.[1]
-
Transesterification: It can react with other alcohols to form different terephthalate esters, a reaction that is fundamental to its role in polymer chemistry.[1]
Below is a diagram illustrating the synthesis of Dibenzyl terephthalate from PET.
Caption: Synthesis of Dibenzyl terephthalate from PET.
Applications and Relevance
Dibenzyl terephthalate has several important applications, primarily in the field of polymer chemistry.
-
Chemical Recycling of PET: It is a key intermediate in the chemical recycling of PET waste, converting it into a valuable chemical feedstock.[1][2] This contributes to a more sustainable and circular economy for plastics.
-
Plasticizer: It has been investigated as a plasticizer in rubber formulations, where it can improve mechanical properties.[2]
-
Monomer for Polyester Synthesis: Dibenzyl terephthalate can serve as a monomer in the production of various polyesters.[1]
-
Flame Retardants: Its incorporation into materials can enhance their flame resistance.[2]
-
Synthesis of Natural Products: It is used in the laboratory synthesis of Pharacine, a natural p-cyclophane.[3][4]
While direct applications in drug development are not widely documented, its role as a building block in organic synthesis and its properties as a plasticizer could be of interest in the formulation of drug delivery systems or medical devices. The biocompatibility and degradation products (terephthalic acid and benzyl alcohol) would be critical considerations for any such application.
References
- 1. Buy Dibenzyl terephthalate | 19851-61-7 [smolecule.com]
- 2. Buy Dibenzyl terephthalate (EVT-308103) | 19851-61-7 [evitachem.com]
- 3. DIBENZYL TEREPHTHALATE CAS#: 19851-61-7 [m.chemicalbook.com]
- 4. DIBENZYL TEREPHTHALATE | 19851-61-7 [chemicalbook.com]
- 5. Dibenzyl Terephthalate | CAS 19851-61-7 | LGC Standards [lgcstandards.com]
- 6. 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester | C22H18O4 | CID 88280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
